molecular formula C22H24ClN3OS B4764234 3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole

3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole

Cat. No. B4764234
M. Wt: 414.0 g/mol
InChI Key: XSPRWYPFSONVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and physiological effects:
Studies have shown that 3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole is its versatility in lab experiments. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are numerous future directions for the study of 3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole. Some potential areas of research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in agriculture and environmental science. Additionally, the development of more targeted and effective formulations of this compound for medicinal use is also an area of interest for future research.
In conclusion, 3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole is a chemical compound with significant potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new and effective treatments for various diseases and conditions.

Scientific Research Applications

3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In addition, it has also been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-cyclopentyloxyphenyl)-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS/c1-2-26-21(16-11-13-19(14-12-16)27-18-8-4-5-9-18)24-25-22(26)28-15-17-7-3-6-10-20(17)23/h3,6-7,10-14,18H,2,4-5,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPRWYPFSONVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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